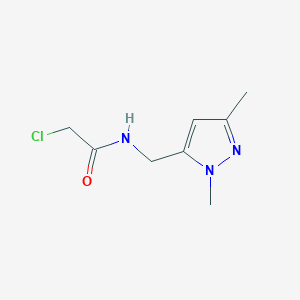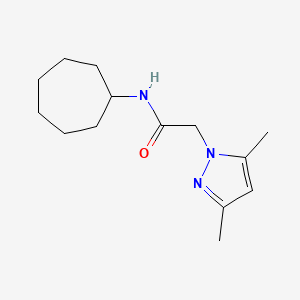
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as ADBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADBAC is a white crystalline powder that is soluble in organic solvents and exhibits high thermal stability.
作用机制
The mechanism of action of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the disruption of cellular membranes. N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to interact with the lipid bilayer of cell membranes, leading to the disruption of membrane integrity and subsequent cell death.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit low toxicity in both in vitro and in vivo studies. In addition, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit low cytotoxicity towards normal human cells, making it a potential candidate for use in anticancer therapy. N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exhibits high thermal stability, making it suitable for use in high-temperature reactions. In addition, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is soluble in organic solvents, making it easy to handle and manipulate. However, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is relatively expensive and has limited availability, which may limit its use in certain applications.
未来方向
There are several potential future directions for the research and development of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is the investigation of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide as a potential candidate for use in the treatment of bacterial infections. Another potential direction is the development of new synthetic routes for the production of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, which may lead to increased availability and reduced cost. Additionally, the investigation of the mechanism of action of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide may lead to the development of new drugs with improved efficacy and reduced toxicity.
合成方法
The synthesis of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves the reaction between 1-adamantylamine and 3,5-dimethylpyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide as a white crystalline solid with a yield of approximately 80%.
科学研究应用
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit strong antimicrobial activity against various plant pathogens, making it a potential candidate for use as a pesticide. In medicine, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks.
属性
IUPAC Name |
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-11-3-12(2)20(19-11)10-16(21)18-17-7-13-4-14(8-17)6-15(5-13)9-17/h3,13-15H,4-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYGZREZZVYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)

![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)



